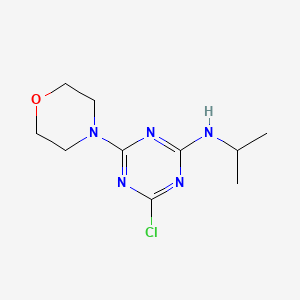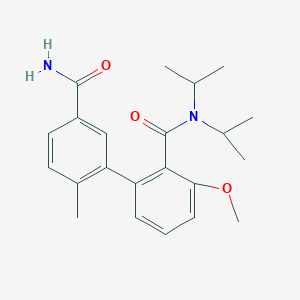
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a natural stimulant that is consumed worldwide. It is found in various food and beverages such as coffee, tea, and chocolate. Caffeine is also used in medicine to treat migraines, respiratory depression, and neonatal apnea.
Mechanism of Action
Caffeine acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. Caffeine blocks the adenosine receptors, which leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in increased alertness and arousal.
Biochemical and Physiological Effects
Caffeine has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the release of adrenaline, which leads to increased glucose production and mobilization of fatty acids. Caffeine has been shown to have a diuretic effect, which increases urine production. Additionally, caffeine has been found to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Caffeine is widely used in laboratory experiments due to its well-known effects on the body. It is easy to administer and has a relatively short half-life. However, caffeine can have different effects on different individuals, which can lead to variability in experimental results. Additionally, caffeine can have a dose-dependent effect, which can make it challenging to determine the optimal dose for a particular experiment.
Future Directions
There are several areas of research that can be explored regarding caffeine. One area is the potential therapeutic effects of caffeine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area is the effect of caffeine on the gut microbiome and its potential role in the prevention of gastrointestinal diseases. Additionally, the use of caffeine as a performance-enhancing drug in athletes is an area of ongoing research.
Conclusion
Caffeine is a natural stimulant that has been extensively studied for its various biological effects. It acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Caffeine has been found to have a positive effect on cognitive function, physical performance, and potential therapeutic effects in the treatment of various diseases. While caffeine is widely used in laboratory experiments, its dose-dependent effect and variability in individual response can make it challenging to determine the optimal dose for a particular experiment. There are several areas of research that can be explored regarding caffeine, including its potential therapeutic effects and performance-enhancing properties.
Synthesis Methods
Caffeine can be synthesized by various methods such as extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method is the extraction from natural sources, where caffeine is extracted from tea leaves, coffee beans, and cocoa beans. Chemical synthesis involves the reaction of theobromine with dimethyl urea, while biotechnological methods involve the use of microorganisms to produce caffeine.
Scientific Research Applications
Caffeine has been extensively studied for its various biological effects. It has been found to have a positive effect on cognitive function, including increased alertness, attention, and memory. Caffeine has also been shown to improve physical performance, reduce fatigue, and enhance endurance. Additionally, caffeine has been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
8-benzyl-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAYFNPPVVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)


![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)
![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
